N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide hydrochloride
Overview
Description
N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide hydrochloride is a useful research compound. Its molecular formula is C8H16ClF3N2O2S and its molecular weight is 296.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
Physicochemical Properties
- Physicochemical Characterization : The physicochemical properties, including stability, solubility, and dissolution properties, of a novel antiarrhythmic agent structurally related to N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide hydrochloride were studied. This research provided valuable insights for developing intravenous and oral dosage forms suitable for clinical use (Dubost, Kaufman, Jahansouz, & Brenner, 1996).
Molecular and Chemical Studies
Conformation and Self-Association : Research on trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, a compound structurally similar to this compound, revealed insights into its structure and self-association in solution, which is vital for understanding its chemical behavior (Sterkhova, Moskalik, & Shainyan, 2014).
Synthetic Chemistry Applications : The synthesis of various derivatives, including those similar to this compound, demonstrated their utility in creating potent and selective ligands, potentially useful in medicinal chemistry and drug development (Kubo et al., 2021).
Crystallography and Structural Analysis
- X-Ray Powder Diffraction Studies : Research involving derivatives of methanesulfonamide, structurally related to this compound, utilized X-ray powder diffraction to analyze molecular geometries and intermolecular interactions. This type of analysis is crucial for understanding the crystal structures and potential applications of these compounds (Dey et al., 2015).
Reactions and Mechanisms
- Reaction Studies : Investigations into the reactivity of N-sulfinyltrifluoromethanesulfonamide and its derivatives, similar to this compound, provide essential insights into chemical reactions and mechanisms that are fundamental to synthetic chemistry (Tolstikova, Bel’skikh, & Shainyan, 2010).
Properties
IUPAC Name |
N-piperidin-4-yl-N-(2,2,2-trifluoroethyl)methanesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2O2S.ClH/c1-16(14,15)13(6-8(9,10)11)7-2-4-12-5-3-7;/h7,12H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFAFTXBDFBHMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(F)(F)F)C1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClF3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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